molecular formula C19H20N2O3 B2378337 (3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034526-69-5

(3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Cat. No. B2378337
CAS RN: 2034526-69-5
M. Wt: 324.38
InChI Key: XQICKERRFWGIIW-UHFFFAOYSA-N
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.38. The purity is usually 95%.
The exact mass of the compound (3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dye-sensitized Photooxygenations

Research on 1,3-isoquinolinediones, closely related to the compound of interest, has been explored for dye-sensitized photooxygenations. These studies have provided insights into the reactivity of isoquinoline derivatives under photooxidative conditions, which may offer parallels to the reactivity and applications of the target molecule in synthetic chemistry (Ling Ke-Qing et al., 1998).

Heterocyclic Derivative Syntheses

The synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions involving compounds similar to the query molecule has been documented. This process yields a variety of heterocyclic structures, such as tetrahydrofuran and dihydropyridinone derivatives, showcasing the potential utility of similar compounds in the synthesis of complex organic molecules (A. Bacchi et al., 2005).

Methanol Dehydrogenase Studies

Investigations into the active site configuration of methanol dehydrogenase, an enzyme that catalyzes the oxidation of methanol, have revealed detailed insights into the role of pyrroloquinoline quinone (PQQ) and related molecular structures in enzymatic reactions. Although not directly related to the target compound, these studies contribute to the broader understanding of how similar structural motifs may interact within biological systems (Z. Xia et al., 1999).

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-19(21-9-7-14-3-1-2-4-16(14)12-21)15-5-6-18(20-11-15)24-17-8-10-23-13-17/h1-6,11,17H,7-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQICKERRFWGIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

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